3-Fluoro-4-(2-methylthiophenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(2-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a 2-methylthiophenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 3-fluorobenzoic acid, is first converted to its corresponding aryl halide, such as 3-fluorobromobenzene.
Suzuki-Miyaura Coupling: The aryl halide is then reacted with 2-methylthiophenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(2-methylthiophenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom and the methylthio group can influence its binding affinity and specificity. The exact molecular targets and pathways would vary depending on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylthio group.
4-(Trifluoromethyl)benzoic acid: Lacks the fluorine atom at the third position and the methylthio group.
Uniqueness
3-Fluoro-4-(2-methylthiophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-fluoro-4-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVKDWAWWSHTRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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